Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an amino group, and a hydroxyethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Protection: The amino group of piperidine is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Substitution: The protected piperidine is then reacted with 2-amino-1-hydroxyethanol under appropriate conditions to introduce the hydroxyethyl group.
Deprotection: The final step involves deprotecting the amino group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Boc-piperidine-4-carboxaldehyde: This compound shares a similar piperidine core but differs in its functional groups and applications.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Another related compound with a piperazine ring and bromophenyl substitution.
Uniqueness: Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in diverse fields makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9-10,15H,4-8,13H2,1-3H3 |
InChI Key |
IYMBMWCFDPSCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.